MIVACURIUM CHLORIDE
Description
Historical Context and Chemical Lineage of Mivacurium (B34715) Chloride
The development of mivacurium chloride is rooted in the ongoing search for neuromuscular blocking agents with improved properties, particularly a shorter duration of action and predictable recovery wikipedia.orgwikidoc.org. The history of neuromuscular blockers dates back to the use of curare by South American Indians, with the isolation of d-tubocurarine marking a significant step in the early 20th century nih.gov. Subsequent research led to the development of various synthetic neuromuscular blocking agents, including both depolarizing agents like succinylcholine (B1214915) and non-depolarizing agents nih.goveurekaselect.comnih.gov.
This compound represents a later generation of non-depolarizing neuromuscular blocking drugs, specifically within the bisbenzyltetrahydroisoquinolinium class drugbank.comwikipedia.orghmdb.ca. It was first synthesized in 1981 wikipedia.orghmdb.canih.gov. Its chemical lineage can be traced back to earlier compounds like laudexium (B1674549), which itself was a combination of d-tubocurarine and decamethonium (B1670452) wikipedia.orgwikidoc.org. Both mivacurium and its related compound, doxacurium (B1220649) chloride, are considered descendants of efforts to synthesize potent non-depolarizing agents based on structural relationships derived from laudexium and succinylcholine wikipedia.orgwikidoc.org. While often referred to as a "benzylisoquinoline," mivacurium is more accurately described as a bisbenzyltetrahydroisoquinolinium agent wikipedia.orghmdb.ca.
This compound is a symmetrical molecule that exists as a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans wikipedia.orgfda.govnih.govfda.gov. These isomers arise from chirality at the C-1 carbon of the tetrahydroisoquinolinium rings, the positively charged nitrogen atoms, and the E/Z isomerism at the double bond in the oct-4-ene diester bridge wikipedia.org. The trans-trans and cis-trans isomers are the more potent forms and constitute the majority of the mixture (typically 52-62% trans-trans and 34-40% cis-trans), while the cis-cis isomer has significantly lower potency (approximately 10% of the activity of the other two) and is present in smaller proportions (3.8-8.2%) wikipedia.orgfda.govnih.govfda.govoup.com.
Research Significance of this compound in Neuromuscular Pharmacology
This compound holds significant research importance in neuromuscular pharmacology due to its unique metabolic pathway and its role as a representative short-acting non-depolarizing agent. Its primary route of elimination is enzymatic hydrolysis by plasma cholinesterase (also known as pseudocholinesterase) drugbank.comhres.cawikipedia.orgfda.govoup.comekja.orgfda.gov. This characteristic distinguishes it from many other non-depolarizing neuromuscular blockers, which are primarily eliminated by renal or hepatic mechanisms nih.gov.
Research on this compound has provided valuable insights into the role of plasma cholinesterase in drug metabolism and the implications of variations in enzyme activity. Studies have shown a correlation between the infusion rate of mivacurium required for maintaining neuromuscular block and individual plasma cholinesterase activity oup.com. Furthermore, research has investigated the effects of reduced plasma cholinesterase activity, such as that occurring in individuals heterozygous or homozygous for atypical plasma cholinesterase genes, on the duration of mivacurium-induced neuromuscular blockade wikidoc.orgfda.gov.
Academic studies have also focused on the pharmacodynamics and pharmacokinetics of this compound and its individual isomers. Research has characterized the onset, duration, and recovery profiles of mivacurium ekja.orgnih.govnih.gov. Comparative studies with other neuromuscular blocking agents like atracurium (B1203153) and vecuronium (B1682833) have highlighted the faster recovery times associated with mivacurium infusions oup.comnih.gov.
The study of mivacurium's stereoisomers has also been a notable area of research. While the cis-trans and trans-trans isomers are the main contributors to the neuromuscular blocking effect, research has explored the pharmacokinetics and pharmacodynamics of the individual isomers to understand their respective contributions and metabolic fates fda.govfda.gov.
Research findings on this compound have been documented in numerous academic publications. For instance, a study comparing continuous infusions of mivacurium, atracurium, and vecuronium reported the steady-state infusion rates required for maintaining neuromuscular block and the recovery times following cessation of the infusions oup.comnih.gov.
Below is a data table summarizing some research findings on the pharmacodynamics of this compound:
| Parameter | Value (Adults, Opioid/N₂O/O₂ Anesthesia) | Source |
| ED95 | 0.07 mg/kg (range: 0.05-0.09 mg/kg) | rxlist.com |
| Onset Time (0.2 mg/kg) | 170 seconds | nih.gov |
| Clinical Duration | 16 minutes | nih.gov |
| 25-75% Recovery Index | ~6.5 - 6.9 minutes (infusion/bolus) | oup.comnih.govnih.gov |
| 5-95% Recovery Time | ~14.4 - 14.5 minutes (infusion/bolus) | oup.comnih.govnih.gov |
Note: Values are approximate and can vary based on anesthetic technique and patient population.
Research continues to explore the optimal use of this compound in specific surgical contexts and patient populations, contributing to the refinement of neuromuscular management strategies nih.govnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40NO7/c1-8-27(30)36-13-9-11-29(2)12-10-20-17-23(31-3)24(32-4)18-21(20)22(29)14-19-15-25(33-5)28(35-7)26(16-19)34-6/h15-18,22H,8-14H2,1-7H3/q+1/t22-,29?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTRZMVMQNBCBQ-DMDVIOLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40NO7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Stereoisomerism of Mivacurium Chloride
Overall Molecular Architecture: Bis-benzylisoquinolinium Diester Structure
Mivacurium (B34715) chloride is formally named as [R-[R,R-(E)]]-2,2'-[(1,8-dioxo-4-octene-1,8-diyl)bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium] dichloride. fda.govamazonaws.comcaymanchem.com It is classified as a bisbenzyltetrahydroisoquinolinium agent, often abbreviated as bbTHIQ. wikipedia.orghmdb.ca The molecule consists of two substituted tetrahydroisoquinolinium moieties linked by a central oct-4-ene diester bridge. fda.govamazonaws.comcaymanchem.comwikipedia.org The presence of two quaternary nitrogen atoms, one in each tetrahydroisoquinolinium unit, contributes to the compound's positive charge and its classification as a bis-quaternary ammonium (B1175870) compound. The linking chain contains an ester group on each end, connecting to a propyl chain which is then attached to the quaternary nitrogen of the tetrahydroisoquinoline ring. fda.govamazonaws.comcaymanchem.comwikipedia.org The central part of the bridge is an oct-4-ene chain, featuring a double bond with a specific configuration. fda.govamazonaws.comcaymanchem.comwikipedia.org
Characterization of Stereoisomers in Mivacurium Chloride
This compound exists as a mixture of stereoisomers. fda.govamazonaws.commedsafe.govt.nzfda.govmedicines.org.ukfda.gov The isomerism arises from several stereochemical features within the molecule. wikipedia.org
Identification of trans-trans, cis-trans, and cis-cis Isomers
This compound is comprised of three main stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. fda.govamazonaws.comwikipedia.orgfda.govmedicines.org.ukfda.govchemicalbook.com These isomers are also identified by experimental codes such as BW1217U84 ((E)-cis-cis), BW1333U83 ((E)-cis-trans), and BW1309U83 ((E)-trans-trans). wikipedia.org The terms "cis" and "trans" in this context refer to the relative orientation of the tetrahydroisoquinoline moieties with respect to the double bond in the oct-4-ene bridge and the configuration at the chiral centers within the tetrahydroisoquinoline rings. fda.govamazonaws.comwikipedia.org
Quantitative Analysis of Isomeric Proportions in this compound Mixtures
The this compound mixture is not a single chemical entity but a defined proportion of these three stereoisomers. The typical composition of this compound is as follows:
| Isomer | Proportion (%) |
| trans-trans | 52-60 |
| cis-trans | 34-40 |
| cis-cis | 4-8 |
These proportions can be found in various sources, with slight variations reported. wikipedia.orgfda.govnih.govoup.comoup.com For instance, one study reported proportions of 57% trans-trans, 37% cis-trans, and 6% cis-cis. oup.com Another source indicates that the trans-trans and cis-trans isomers together comprise 92% to 96% of the mixture. fda.govamazonaws.commedsafe.govt.nzfda.govmedicines.org.ukfda.govscbt.com
Stereochemical Features: Chiral Centers and E/Z Diastereomerism
The stereoisomerism of this compound is a result of the presence of chiral centers and E/Z diastereomerism. The molecule contains chiral centers at the C-1 position of each of the two tetrahydroisoquinolinium rings. wikipedia.orggoogleapis.comgoogle.comgoogle.com Additionally, the positively charged nitrogen atoms (onium heads) can also be considered centers of chirality due to the different groups attached to them. wikipedia.orggoogleapis.comgoogle.comgoogle.com The double bond in the oct-4-ene diester bridge exhibits E/Z isomerism (geometric isomerism). wikipedia.org In this compound, the double bond is in the (E) configuration. fda.govamazonaws.comcaymanchem.comwikipedia.org The combination of the configurations at the chiral centers on the tetrahydroisoquinoline rings and the E configuration of the double bond leads to the existence of the observed stereoisomers (trans-trans, cis-trans, and cis-cis). fda.govamazonaws.comwikipedia.org While theoretically, there could be up to 20 possible isomers based on the multiple stereogenic centers and the double bond, the clinically used this compound is a mixture of these three specific stereoisomers. wikipedia.orgresearchgate.net
Structural Features and Functional Group Analysis in this compound
Analysis of the this compound structure reveals several key functional groups. It contains ester linkages, quaternary ammonium groups, and methoxy (B1213986) groups attached to the aromatic rings of the tetrahydroisoquinoline and benzyl (B1604629) moieties. fda.govamazonaws.comcaymanchem.comwikipedia.org The presence of the quaternary ammonium groups contributes to the molecule's charge and its interaction with biological targets. The ester linkages are significant as they are the sites of metabolic hydrolysis by plasma cholinesterase. fda.govwikipedia.orgmedsafe.govt.nzmedicines.org.ukfda.govchemicalbook.comhres.ca The methoxy groups influence the molecule's electronic properties and solubility.
Quantitative Assessment of Methoxy Groups in this compound Structure
The chemical structure of this compound includes several methoxy (–OCH₃) groups. These groups are located on the phenyl rings attached to the tetrahydroisoquinolinium moieties. Each of the two identical halves of the mivacurium dication structure contains multiple methoxy substitutions. Specifically, each benzylisoquinolinium head features a total of five methoxy groups: two on the tetrahydroisoquinoline portion and three on the attached trimethoxyphenylmethyl group. mims.comnih.gov Therefore, the complete mivacurium dication structure contains a total of ten methoxy groups.
The presence and distribution of methoxy groups on benzylisoquinolinium-based neuromuscular blocking agents, such as atracurium (B1203153), mivacurium, and doxacurium (B1220649), are noted to influence their potency and pharmacological profile. For comparison, atracurium has four methoxy groups on each head, mivacurium has five, and doxacurium has six. mims.com The potency of these agents is observed to increase with the number of methoxy groups in this series. mims.com
Diester Bridge Configuration and Conformational Studies
The diester bridge connecting the two quaternary nitrogen centers is a critical feature of the this compound structure. This bridge is derived from (E)-oct-4-ene-1,8-dioic acid, incorporating an E-configured double bond. guidetopharmacology.orgcenmed.comnih.gov This double bond introduces a degree of rigidity into the otherwise flexible alkane chain linking the two ends of the molecule. mims.com
Chemical Synthesis and Derivatization Research of Mivacurium Chloride
Historical Synthesis Routes for Mivacurium (B34715) Chloride
Mivacurium chloride was first synthesized in 1981 as part of research efforts to find potent, non-depolarizing neuromuscular blocking agents with improved properties compared to earlier compounds like tubocurarine (B1210278) and succinylcholine (B1214915). wikipedia.orgmedigraphic.com Its development, along with that of doxacurium (B1220649) chloride, stemmed from structure-activity relationship studies that combined features of laudexium (B1674549) and succinylcholine. wikipedia.orgwikidoc.org
An early process for preparing this compound involved the coupling of N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride in an organic solvent such as 1,2-dichloroethane. google.comgoogle.com After the coupling reaction, the solvent was typically removed, and the product was purified through techniques like washing with organic solvents (e.g., 2-butanone) and freeze-drying from methanol (B129727). google.com
Advanced Synthetic Methodologies for this compound Precursors
Modern synthetic research aims for more efficient, stereoselective, and environmentally friendly routes to this compound precursors.
A key chiral precursor for this compound and other neuromuscular blockers is (R)-5'-methoxylaudanosine, which is (R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. researchgate.netresearchgate.netmolaid.comcleanchemlab.com Two primary routes have been explored for its synthesis: chiral resolution of the racemic mixture and asymmetric transfer hydrogenation (ATH). researchgate.netmolaid.comresearchgate.net
Chiral Resolution: This traditional method involves synthesizing racemic 5'-methoxylaudanosine (B601609) and then separating the desired (R)-enantiomer using a chiral resolving agent, such as (−)-2,3-dibenzoyl-L-tartaric acid. researchgate.netresearchgate.netresearchgate.net While typically used in industry, this method can be less efficient and generate significant waste. researchgate.net
Asymmetric Transfer Hydrogenation (ATH): ATH offers a more direct enantioselective route. researchgate.netresearchgate.net This involves the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) precursor, specifically 6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline, using a chiral catalyst. researchgate.netresearchgate.netmdpi.com
Asymmetric transfer hydrogenation (ATH) catalyzed by chiral half-sandwich complexes, such as Noyori-type ruthenium(II) complexes, has been successfully applied to the synthesis of enantiopure tetrahydroisoquinolines, including the precursor for this compound. researchgate.netmdpi.commdpi.com This method utilizes a hydrogen source like a formic acid-triethylamine mixture or isopropanol (B130326) to stereoselectively reduce the imine double bond in the dihydroisoquinoline precursor. mdpi.com
Research has explored the influence of various parameters, including the choice of base and catalyst structure, on the reaction rate and enantioselectivity. researchgate.netmdpi.com While high enantioselectivity can be achieved with suitable catalysts, further purification steps may still be necessary to meet pharmaceutical standards. molaid.commdpi.com ATH is considered a more favorable approach compared to classical chiral resolution due to its potential for higher efficiency and reduced waste. researchgate.net
The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines, which serve as precursors in the synthesis of tetrahydroisoquinoline derivatives like those found in this compound. mdpi.comwikipedia.orgresearchgate.net This intramolecular electrophilic aromatic substitution involves the cyclodehydration of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). mdpi.comwikipedia.orgorganic-chemistry.org
In the context of mivacurium synthesis, a β-arylethylamide is cyclized via the Bischler-Napieralski reaction to form the corresponding 3,4-dihydroisoquinoline. researchgate.net This dihydroisoquinoline can then be subjected to asymmetric hydrogenation or transfer hydrogenation to introduce the required stereochemistry at the C1 position, leading to the chiral tetrahydroisoquinoline precursor. researchgate.netmdpi.com
Diastereomeric crystallization is a technique used to separate stereoisomers, particularly enantiomers, by forming diastereomeric salts with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. researchgate.netmdpi.com
Bischler-Napieralski Cyclodehydration in Mivacurium-related Synthesis
Structure-Activity Relationship (SAR) and Structure-Duration Relationship (SDR) Studies of Mivacurium Analogues
Structure-Activity Relationship (SAR) and Structure-Duration Relationship (SDR) studies have been crucial in the design and development of neuromuscular blocking agents, including this compound. These studies investigate how changes in the chemical structure of a compound affect its pharmacological activity and duration of action.
This compound belongs to the class of bisbenzyltetrahydroisoquinolinium compounds. wikipedia.org Early SAR studies in this class confirmed that the bulky "benzylisoquinolinium" (more accurately, tetrahydroisoquinoline) entity conferred a non-depolarizing mechanism of action. wikipedia.orgwikidoc.org Further modifications, such as the partial saturation of the benzylisoquinoline ring to the tetrahydroisoquinoline ring, led to increased potency. wikipedia.org
Mivacurium's short duration of action is primarily attributed to its rapid enzymatic hydrolysis by plasma cholinesterases. nih.govmims.com The presence of ester linkages in the molecule makes it susceptible to this metabolic pathway. wikipedia.org SDR studies on mivacurium analogues have likely focused on how modifications to the ester linkages, the linker chain (the oct-4-ene-1,8-dioate bridge), and the tetrahydroisoquinolinium moieties influence the rate of hydrolysis by plasma cholinesterase and, consequently, the duration of neuromuscular blockade.
Research on related compounds, such as doxacurium chloride (a longer-acting analogue), highlights the impact of structural variations on duration. Doxacurium is a symmetrical diester of succinic acid, and its longer duration compared to mivacurium suggests differences in their susceptibility to enzymatic hydrolysis or distribution. wikidoc.org
Design and Synthesis of Novel Bis-benzylisoquinoline Analogues
The design and synthesis of novel bis-benzylisoquinoline analogues of this compound are driven by the desire to identify compounds with improved pharmacological profiles, such as faster onset, shorter duration, or reduced side effects nih.govresearchgate.net. These analogues often involve modifications to the benzylisoquinoline core structure or the linker connecting the two isoquinolinium moieties nih.gov.
Research has explored variations in the substituents on the benzyl (B1604629) and isoquinoline (B145761) rings, as well as alterations to the linker chain. For instance, studies have investigated acyclic bis-quaternary mivacurium analogues and derivatives of oct-4-enedioic acid with different double bond positions or heteroatom substitutions researchgate.net. These modifications can significantly impact the compound's potency, onset, and duration of action researchgate.net.
Recent studies continue to develop novel atracurium (B1203153) and mivacurium derivatives, analyzing their structure-activity and configuration-activity relationships through methods like molecular docking nih.govpatsnap.com. This research aims to identify potential ultra-short-acting neuromuscular blocking agents nih.govpatsnap.com.
Influence of Linker Properties on Neuromuscular Blocking Agent Activity
The properties of the linker connecting the two benzylisoquinolinium units in mivacurium analogues play a crucial role in their neuromuscular blocking activity nih.gov. The length, flexibility, and presence of functional groups within the linker can influence how the molecule interacts with the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction oup.comacs.org.
Mivacurium's linker is an oct-4-ene diester chain, which contributes to its hydrolysis by plasma cholinesterases, leading to its relatively short duration of action wikipedia.orgcambridge.orgdrugbank.com. Modifications to this linker, such as changing the length of the carbon chain, altering the position or stereochemistry of the double bond, or introducing different functional groups, can significantly affect the compound's pharmacokinetic and pharmacodynamic properties researchgate.net.
Studies on novel bis-benzylisoquinoline analogues have shown that linker properties are crucial for determining both the activity and duration of action of these neuromuscular blocking agents nih.govpatsnap.com. For example, mixed-onium chlorofumarate derivatives with different linker structures have demonstrated varying potencies and durations of action acs.org.
Role of Ammonium (B1175870) Group Substituents in Mivacurium Analogues
The presence of quaternary ammonium groups is fundamental to the activity of neuromuscular blocking agents like mivacurium, as these positively charged centers interact with the anionic binding sites of the nicotinic acetylcholine receptor acs.orgnih.gov. In mivacurium and its analogues, these ammonium groups are part of the bis-benzylisoquinolinium structure.
The interaction of these ammonium groups with the receptor is a key determinant of the compound's efficacy and selectivity acs.org. Understanding the precise role of these substituents is vital for the rational design of new neuromuscular blocking agents nih.govpatsnap.com.
Impact of Stereochemical Configuration on Activity and Duration of Action
Stereochemical configuration significantly impacts the activity and duration of action of mivacurium and its analogues wikipedia.orgoup.comnih.govpatsnap.comcambridge.org. Mivacurium itself is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis wikipedia.org. These isomers have different potencies, with the cis-cis isomer having significantly lower activity compared to the trans-trans and cis-trans isomers wikipedia.org.
The stereochemistry at the chiral centers (C-1 of the tetrahydroisoquinolinium rings) and the geometry of the double bond in the linker (E/Z) contribute to the different isomeric forms wikipedia.org. The optical preference of acetylcholine receptors means that specific enantiomers or diastereomers of neuromuscular blocking agents often exhibit the desired effect scirp.org.
Studies on novel bis-benzylisoquinoline-based analogues have further highlighted the importance of configuration-activity relationships nih.govpatsnap.com. The specific stereochemical arrangement of the molecule influences its binding to the nicotinic acetylcholine receptor and its susceptibility to metabolism, thereby affecting its potency, onset, and duration of action nih.govpatsnap.com.
Here is a table illustrating the composition and relative potency of Mivacurium isomers:
| Isomer | Approximate Proportion in Mixture (%) wikipedia.org | Relative Potency |
| trans-trans | 56-60 | High |
| cis-trans | 34-40 | High |
| cis-cis | 4-8 | Low (approx. 10% of other isomers) wikipedia.org |
Rational Catalyst Design for this compound Precursor Synthesis
The synthesis of this compound requires the preparation of its chiral tetrahydroisoquinoline precursors in high optical purity scirp.orgresearchgate.netresearchgate.net. Rational catalyst design, particularly in the context of asymmetric synthesis, is crucial for efficiently obtaining the desired enantiomers of these precursors researchgate.netresearchgate.netmdpi.com.
Asymmetric transfer hydrogenation (ATH) of prochiral substituted 3,4-dihydroisoquinolines (DHIQs) using chiral catalysts, such as Noyori's chiral half-sandwich catalysts, is a key approach for synthesizing these chiral precursors scirp.orgresearchgate.netresearchgate.netmdpi.com. Research in this area focuses on designing catalysts that promote high enantioselectivity and yield researchgate.netresearchgate.netmdpi.com.
Studies investigate the influence of various factors on catalyst performance, including the structure of the catalyst (e.g., the η⁶-arene and N-arylsulfonyl-DPEN ligands), the choice of base, and the reaction conditions researchgate.netresearchgate.netmdpi.com. Rational catalyst design involves understanding the complex relationships between catalyst structure, substrate properties, and reaction parameters to optimize enantioselectivity and catalytic activity for the synthesis of this compound precursors researchgate.netresearchgate.netmdpi.com.
Developing cost-effective and scalable processes for preparing these chiral precursors with high purity is a significant aspect of this compound synthesis research google.comresearchgate.netwipo.int. Novel processes that avoid less efficient or waste-generating steps, such as diastereomeric crystallization for optical enrichment, are continuously being explored researchgate.netwipo.int.
Pharmacological Mechanisms of Mivacurium Chloride at Molecular and Cellular Levels
Non-depolarizing Neuromuscular Blocking Mechanism of Mivacurium (B34715) Chloride
Mivacurium chloride functions as a non-depolarizing neuromuscular blocking agent. wikipedia.orghres.canih.gov Unlike depolarizing agents (such as succinylcholine) that initially activate and then desensitize the nicotinic acetylcholine (B1216132) receptor (nAChR), this compound competitively binds to these receptors on the motor end-plate. hres.cadrugbank.comnih.govmedicines.org.uk By occupying the acetylcholine (ACh) binding sites, mivacurium prevents ACh from binding and triggering muscle contraction. hres.cadrugbank.comnih.govmedicines.org.uk This competitive antagonism leads to a blockade of neuromuscular transmission and results in skeletal muscle relaxation. hres.cadrugbank.comnih.gov The neuromuscular block produced by mivacurium is readily reversed by acetylcholinesterase inhibitors like neostigmine, which increase the concentration of ACh in the synaptic cleft, allowing it to outcompete mivacurium for receptor binding sites. hres.cadrugbank.comnih.govmedicines.org.uknih.gov
Receptor Binding Kinetics and Specificity of this compound
This compound exhibits specificity for cholinergic receptors, particularly the nicotinic acetylcholine receptors at the neuromuscular junction. drugbank.comnih.govcaymanchem.com
Nicotinic Acetylcholine Receptor (nAChR) Antagonism by this compound
This compound acts as a competitive antagonist at the muscle-type nAChRs located on the motor end-plate. hres.cadrugbank.comnih.govmedicines.org.uk It binds to the recognition sites normally occupied by acetylcholine, thereby preventing channel activation and subsequent muscle depolarization and contraction. hres.cadrugbank.comnih.govmedicines.org.uk Studies using human adult muscular α1β1εδ-containing nAChRs expressed in Xenopus oocytes have shown an IC50 of 3.69 nM for mivacurium's inhibition of acetylcholine-induced activation. caymanchem.com Mivacurium also inhibits neuronal nAChRs, although typically with lower potency compared to muscle-type receptors. caymanchem.comnih.govresearchgate.net For instance, IC50 values for human neuronal nAChRs expressed in Xenopus oocytes include 69.04 nM for α3β2, 3.71 nM for α3β4, 1.52 nM for α4β2, and 2.90 nM for α7-containing receptors. caymanchem.com
Investigation of Subunit-Specific Interactions (e.g., alpha-2)
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels composed of various subunits, including alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε). washington.edufrontiersin.orgunige.ch Muscle-type nAChRs in adult mammals typically consist of two α1, one β1, one δ, and one ε subunit. washington.edufrontiersin.org Neuronal nAChRs can be homopentamers (e.g., α7) or heteropentamers formed by combinations of α2-α6 and β2-β4 subunits, or α9 with α10. frontiersin.orgunige.ch
This compound has been shown to interact with various nAChR subtypes, including those containing the alpha-2 (α2) subunit. drugbank.comcaymanchem.comgenecards.org DrugBank lists the neuronal acetylcholine receptor subunit alpha-2 as a target of mivacurium, classifying it as an antagonist. drugbank.com Studies using Xenopus oocytes expressing human neuronal nAChRs have provided IC50 values for mivacurium at α3β2-containing receptors caymanchem.com, which involve the β2 subunit that can combine with α2. uniprot.org While direct detailed research findings specifically isolating the interaction of mivacurium solely with the α2 subunit in isolation or in all possible combinatorial forms appear limited in the provided search results, the data indicates binding and antagonism at receptors containing subunits that associate with α2 in native configurations. For example, α2 subunits can combine with β2 subunits to form functional receptors. uniprot.org
Analysis of Muscarinic Acetylcholine Receptor Affinity of this compound
While the primary target of this compound is the nicotinic acetylcholine receptor, it also exhibits affinity for muscarinic acetylcholine receptors (mAChRs). drugbank.comcaymanchem.com Muscarinic receptors are G protein-coupled receptors that mediate various cellular responses. drugbank.commdpi.com
Studies have investigated the interaction of mivacurium with muscarinic receptor subtypes, such as M2 and M3. caymanchem.com For instance, research using guinea pig tissues reported ED50 values of 0.3 mg/kg for guinea pig cardiac M2 receptors and 0.1 mg/kg for guinea pig bronchial M3 receptors. caymanchem.com DrugBank also lists Muscarinic acetylcholine receptor M2 and M3 as targets of mivacurium, indicating antagonist or partial agonist activity at M2 and antagonist activity at M3. drugbank.com These interactions, although less potent than its effect at nAChRs, could potentially contribute to some of the observed pharmacological effects.
Molecular Interactions of this compound with Cholinergic Receptors
This compound, as a bisbenzylisoquinolinium compound, interacts with cholinergic receptors through binding to the acetylcholine binding sites. drugbank.comnih.govmedicines.org.uk These binding sites are located at the interface between adjacent subunits in the pentameric structure of the nAChR. washington.edufrontiersin.org For muscle-type nAChRs, there are two non-identical binding sites for acetylcholine, located at the α-δ and α-ε subunit interfaces in adult receptors. nih.govwashington.edu Mivacurium competitively occupies these sites, preventing acetylcholine from binding and activating the receptor. hres.cadrugbank.comnih.govmedicines.org.uk
The molecular structure of mivacurium, with its quaternary ammonium (B1175870) groups and the presence of methoxy (B1213986) groups, contributes to its binding affinity and potency at these receptors. oup.com The competitive nature of the block implies that mivacurium binds reversibly to the orthosteric binding site, the same site where acetylcholine binds. hres.cadrugbank.comnih.govmedicines.org.ukresearchgate.net
Cellular Responses and Signaling Pathways Research related to this compound
The primary cellular response to this compound is the inhibition of muscle fiber contraction due to the blockade of nAChRs at the neuromuscular junction. hres.cadrugbank.comnih.gov This prevents the depolarization of the muscle end-plate membrane that is normally triggered by acetylcholine binding and subsequent influx of cations through the nAChR channel.
While the direct effect is receptor blockade, some research explores broader cellular implications. For example, studies have investigated the potential of mivacurium to induce mast cell activation and histamine (B1213489) release, a cellular response that can lead to pseudo-allergic reactions. tg.org.aumedchemexpress.com This effect is suggested to occur via interaction with MAS-related G protein Coupled receptor-X2 (MRGPRX2) on mast cells, leading to intracellular Ca2+ influx and degranulation. medchemexpress.com
Research also touches upon the impact of neuromuscular blocking agents on neuronal nAChRs, which are involved in various neuronal functions and signaling pathways in both the peripheral and central nervous systems. caymanchem.comresearchgate.netfrontiersin.orgunige.ch Inhibition of presynaptic neuronal nAChRs, such as the α3β2 subtype found at motor nerve terminals, has been proposed as a molecular explanation for phenomena like train-of-four fade observed during non-depolarizing neuromuscular block. researchgate.net These presynaptic receptors can modulate acetylcholine release, and their blockade by mivacurium could impact this signaling pathway. researchgate.net
Furthermore, while not a direct cellular response to mivacurium itself, the use of mivacurium in research allows for the investigation of other cellular processes without interference from muscle movement. For instance, mivacurium-induced paralysis has been used in studies monitoring neuronal network activity and calcium signaling in other cell types, such as oligodendrocyte precursor cells (OPCs), by preventing muscle contractions that would otherwise interfere with imaging techniques. tum.deresearchgate.net This highlights the utility of mivacurium as a pharmacological tool in cellular research, even when the focus is not on its primary mechanism of action.
Interaction of this compound with Mas-related G Protein Coupled Receptor-X2 (MRGPRX2)
This compound has been identified as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor predominantly expressed on mast cells. guidetopharmacology.orgfishersci.iewikipedia.orgnih.govmims.com This interaction is significant as it triggers mast cell degranulation, a process implicated in the manifestation of pseudo-allergic reactions observed with some neuromuscular blocking agents. guidetopharmacology.orgfishersci.iemims.comnih.gov
Studies have demonstrated that mivacurium induces degranulation in a dose-dependent manner in human LAD2 mast cells. wikipedia.orgguidetopharmacology.org The interaction is mediated through MRGPRX2, as evidenced by reduced mediator release in LAD2 cells where MRGPRX2 expression was suppressed using targeted small interfering RNA. wikipedia.org In murine models, mivacurium also induces degranulation in peritoneal mast cells (PMCs) via the MrgprB2 receptor, the functional ortholog of human MRGPRX2. mims.comnih.gov The cationic nature of mivacurium is thought to play a role in its interaction with the MRGPRX2 receptor binding site. wikipedia.org
While mivacurium effectively activates MRGPRX2 and leads to the release of mediators such as histamine from mast cells, research indicates that it does not induce the release of other cytokines from these cells. guidetopharmacology.orgfishersci.ienih.gov This selective mediator release profile may contribute to the specific clinical presentation associated with MRGPRX2 activation by mivacurium.
Investigation of Intracellular Calcium Influx Mechanisms Induced by this compound
The activation of MRGPRX2 by this compound initiates downstream signaling pathways that involve the mobilization of intracellular calcium. Mivacurium has been shown to stimulate intracellular Ca²⁺ influx in HEK293 cells engineered to express MRGPRX2, whereas this effect is not observed in control HEK293 cells lacking the receptor. wikipedia.orgguidetopharmacology.org
The binding of agonists like mivacurium to MRGPRX2 leads to the activation of associated G proteins and subsequent downstream signaling cascades. nih.gov Mast cell activation, a critical outcome of MRGPRX2 engagement, is tightly regulated by changes in intracellular Ca²⁺ concentrations. mims.com
Metabolism and Degradation Pathways Research of Mivacurium Chloride
Enzymatic Hydrolysis of Mivacurium (B34715) Chloride by Plasma Cholinesterase
Enzymatic hydrolysis by plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase) is the predominant pathway for mivacurium metabolism. nps.org.aufda.govmedsafe.govt.nzpharmgkb.orgfda.govfda.gov This process breaks down the mivacurium molecule into less active metabolites. nps.org.aufda.govmedsafe.govt.nzpharmgkb.orgfda.govfda.gov
Role of Butyrylcholinesterase (BChE) in Mivacurium Metabolism
Butyrylcholinesterase (BChE), a nonspecific cholinesterase enzyme found mainly in blood plasma and synthesized in the liver, plays a crucial role in the metabolism of mivacurium. publisherspanel.comnih.govtaylorandfrancis.comwikidoc.org Unlike many other non-depolarizing neuromuscular blocking agents which are primarily metabolized by Hofmann elimination or liver esterases, mivacurium is significantly metabolized by BChE. wikipedia.orgpublisherspanel.com Studies have shown that mivacurium is metabolized significantly in solutions containing butyrylcholinesterase, with minimal metabolism observed in solutions containing acetylcholinesterase. nih.govresearchgate.net Reduced plasma cholinesterase activity, whether due to genetic abnormalities (such as atypical plasma cholinesterase gene variants) or certain pathological conditions, can lead to prolonged neuromuscular blockade following mivacurium administration. nps.org.aumedsafe.govt.nzpharmgkb.orgnih.gov
Hydrolysis Rate Kinetics of Mivacurium Chloride: Michaelis-Menten Parameters (Km, Vmax)
Research into the in vitro metabolism of this compound in pooled human plasma has provided insights into its hydrolysis kinetics, characterized by Michaelis-Menten parameters. The Michaelis-Menten constant (Km) for mivacurium metabolism in plasma has been reported as 245 µmol/L, and the maximum velocity (Vmax) as 50 U/L in one study. nih.govresearchgate.net More recent in vitro estimations using potentiometric sensors have reported Km values around 227 µmol/L and Vmax values around 62 µM/min, or 241.041 μM and 56.8 μM/min. researchgate.netresearchgate.net These parameters describe the affinity of plasma cholinesterase for mivacurium and the maximum rate at which the enzyme can hydrolyze the compound.
Here is a table summarizing reported Michaelis-Menten parameters for this compound hydrolysis in plasma:
| Parameter | Value (µmol/L) | Value (U/L or µM/min) | Source Type |
| Km | 245 | - | In vitro nih.govresearchgate.net |
| Vmax | - | 50 U/L | In vitro nih.govresearchgate.net |
| Km | ~227 | - | In vitro (Potentiometric Sensor) researchgate.net |
| Vmax | - | ~62 µM/min | In vitro (Potentiometric Sensor) researchgate.net |
| Km | 241.041 | - | In vitro (Potentiometric Sensor) researchgate.net |
| Vmax | - | 56.8 µM/min | In vitro (Potentiometric Sensor) researchgate.net |
Comparative Hydrolysis Rates of this compound with Succinylcholine (B1214915)
This compound is often compared to succinylcholine due to both being substrates for plasma cholinesterase. wikipedia.orgwikidoc.org Studies comparing the in vitro hydrolysis rates in pooled human plasma have shown that at comparable multiples of the Km, the hydrolysis rate of mivacurium was approximately 70% of that of succinylcholine. nih.govresearchgate.netresearchgate.net The Km for succinylcholine was reported as 37 µmol/L and Vmax as 74 U/L in the same study that found mivacurium's Km at 245 µmol/L and Vmax at 50 U/L. nih.govresearchgate.net
Here is a table comparing the Michaelis-Menten parameters of this compound and succinylcholine:
| Compound | Km (µmol/L) | Vmax (U/L) | Source Type |
| This compound | 245 | 50 | In vitro nih.govresearchgate.net |
| Succinylcholine | 37 | 74 | In vitro nih.govresearchgate.net |
Stereoisomer-Specific Hydrolysis Rates of this compound (trans-trans, cis-trans, cis-cis)
The three stereoisomers of this compound exhibit different rates of hydrolysis by plasma cholinesterase. In vitro studies using human plasma have shown that the trans-trans and cis-trans isomers are hydrolyzed rapidly. fda.govnih.govresearchgate.net Mean in vitro half-life values for the trans-trans and cis-trans isomers were reported as 1.3 ± 0.3 minutes and 0.8 ± 0.2 minutes, respectively, in human plasma from healthy volunteers. fda.gov Another study reported mean in vitro rates of disappearance for the trans-trans and cis-trans isomers as 0.803 min⁻¹ and 0.921 min⁻¹, respectively, indicating very rapid degradation. researchgate.net
Here is a table showing the in vitro hydrolysis rates and half-lives of mivacurium stereoisomers in human plasma:
| Stereoisomer | Mean In Vitro Half-life (minutes) | Mean In Vitro Rate of Disappearance (min⁻¹) | Source Type |
| trans-trans | 1.3 ± 0.3 fda.gov | 0.803 researchgate.net | In vitro |
| cis-trans | 0.8 ± 0.2 fda.gov | 0.921 researchgate.net | In vitro |
| cis-cis | 276 ± 130 fda.govnih.gov | 0.0106 researchgate.net | In vitro |
The hydrolysis is stereoselective, with the ester group in the trans configuration being more accessible to enzymatic attack. researchgate.net
Metabolite Identification and Characterization of this compound
The enzymatic hydrolysis of this compound by plasma cholinesterase yields two primary metabolites: a quaternary alcohol and a quaternary monoester. nps.org.aufda.govmedsafe.govt.nzpharmgkb.orgfda.govfda.gov These metabolites are significantly less potent in terms of neuromuscular, autonomic, or cardiovascular activity compared to the parent compound at concentrations observed in humans. nps.org.auhres.camedicines.org.ukfda.govmedsafe.govt.nzpharmgkb.orgfda.govfda.gov
Structural Elucidation of Quaternary Monoester Metabolite
The primary metabolic pathway of this compound involves the enzymatic hydrolysis of its ester bonds by plasma cholinesterase fda.govdrugbank.comwikidoc.org. This process yields two main metabolites: a quaternary alcohol and a quaternary monoester fda.govwikidoc.orgfda.gov. While the search results confirm the existence of these metabolites and their formation via ester hydrolysis, detailed information specifically on the structural elucidation process of the quaternary monoester metabolite was not extensively provided. The general structure of this compound is a bisbenzyltetrahydroisoquinolinium diester wikipedia.orgwikidoc.org. Hydrolysis of one of the ester linkages would result in a molecule retaining one quaternary ammonium (B1175870) center and one ester group, consistent with a quaternary monoester structure.
Pharmacological Activity Assessment of this compound Metabolites in Preclinical Models
Preclinical studies in animal models, such as cats and dogs, have assessed the pharmacological activity of the metabolites of this compound. Tests in these animals suggest that the quaternary alcohol and quaternary monoester metabolites are unlikely to produce clinically significant neuromuscular, autonomic, or cardiovascular effects following the administration of mivacurium medsafe.govt.nzfda.govwikidoc.orgfda.govfda.gov.
Alternative Degradation and Elimination Pathways for this compound
While hydrolysis by plasma cholinesterase is the predominant elimination pathway for the more potent isomers of mivacurium (cis-trans and trans-trans), other pathways contribute to the elimination of the less potent cis-cis isomer and the metabolites fda.gov.
Contribution of Liver Esterase Hydrolysis to Mivacurium Degradation
While plasma cholinesterase is the primary enzyme responsible for mivacurium hydrolysis, some sources suggest that hydrolysis by liver esterases may also contribute to its degradation medsafe.govt.nz. Studies in cats have also suggested that the liver plays a role in the clearance and/or metabolism of mivacurium hres.ca.
Role of Biliary Excretion in Mivacurium Elimination
Biliary excretion is considered a minor elimination pathway for unchanged this compound fda.govmims.comhres.ca. However, bile is an important elimination pathway for the metabolites of mivacurium fda.govmims.comhres.ca. High metabolite concentrations have been found in bile samples hres.ca.
Renal Excretion Pathways for Unchanged this compound and its Metabolites
Renal excretion of unchanged mivacurium is also a minor elimination pathway, with approximately 7% of an administered dose being excreted in the urine as unchanged drug fda.govmims.comhres.cadrugs.commims.com. Similar to biliary excretion, urine is an important elimination pathway for the metabolites of mivacurium fda.govhres.ca. Studies have shown that a significant portion of the administered dose is excreted in the urine as metabolites within a few hours hres.ca.
Impact of Cholinesterase Activity Variations on this compound Metabolism Research
Variations in plasma cholinesterase activity significantly impact the metabolism and duration of action of this compound fda.govdrugbank.comnih.gov. Since mivacurium is primarily metabolized by this enzyme, individuals with reduced plasma cholinesterase activity exhibit a prolonged neuromuscular block medsafe.govt.nzfda.govdrugbank.comfda.govnih.govresearchgate.netnih.gov.
Research has investigated the effects of both acquired and genetic variations in plasma cholinesterase activity. Patients heterozygous for the atypical plasma cholinesterase gene may experience a longer duration of block compared to those with normal genotype and enzyme activity fda.govfda.govnih.gov. Patients homozygous for the atypical gene are extremely sensitive to mivacurium, resulting in a markedly prolonged blockade fda.govdrugbank.comfda.govnih.govresearchgate.net.
Studies have shown an inverse relationship between plasma cholinesterase activity and recovery time from mivacurium-induced block nih.gov. In patients with reduced enzyme activity due to conditions like liver disease or genetic deficiencies, the clearance of mivacurium isomers is decreased, and the elimination half-lives of both the parent drug and its metabolites can be prolonged fda.govdrugbank.comnih.govnih.gov.
The following table summarizes some pharmacokinetic parameters related to mivacurium elimination, highlighting the role of plasma cholinesterase:
| Parameter | Healthy Adults (Normal PsChE) Mean (Range) fda.gov | Elderly Patients Mean (Range) fda.gov | Patients with End-Stage Liver Disease (Low PsChE) Mean fda.gov |
| Plasma Clearance (mL/min/kg) | 53 (32-105) (cis-trans) fda.gov | 99 (52-230) (cis-trans) fda.gov | ~50% lower than controls drugbank.com |
| 99 (52-230) (trans-trans) fda.gov | - | - | |
| 4.6 (2.4-5.4) (cis-cis) fda.gov | 4.2 (2.4-5.4) (cis-cis) hres.ca | - | |
| Elimination Half-Life (minutes) | ~2 (cis-trans, trans-trans) fda.govmims.comdrugs.com | ~2 (cis-trans, trans-trans) fda.gov | 4.4 drugbank.com |
| 53 (26-98) (cis-cis) fda.gov | 53 (26-98) (cis-cis) fda.gov | - |
Research in patients with varying cholinesterase activity underscores the critical role of this enzyme in determining the pharmacokinetic and pharmacodynamic profile of this compound fda.govnih.govresearchgate.netnih.gov.
Studies on Genetic Variations in Plasma Cholinesterase Activity and Mivacurium Metabolism
Genetic variations in the butyrylcholinesterase (BCHE) gene, which encodes for plasma cholinesterase, can lead to reduced enzyme activity and significantly impact the metabolism and duration of action of mivacurium mims.comrxlist.comnih.gov. Individuals with genetic variants of plasma cholinesterase may exhibit reduced enzyme activity mims.com.
The atypical plasma cholinesterase variant is the most well-known BCHE variant associated with altered drug metabolism nih.govumich.edu. Individuals who are known or suspected of being homozygous for the atypical BCHE gene are extremely sensitive to the neuromuscular blocking effect of this compound mims.comrxlist.comfda.gov. In these individuals, mivacurium is not properly metabolized, and muscle paralysis can be significantly prolonged, potentially lasting for several hours nih.goviu.edu. Studies have shown that a small dose (e.g., 0.03 mg/kg) in homozygous patients can produce complete neuromuscular block for an extended duration, ranging from 26 to 128 minutes fda.gov. Infusions of mivacurium are generally not recommended in homozygous patients fda.gov.
Patients who are heterozygous for the atypical plasma cholinesterase gene also have reduced enzyme activity compared to those with the normal genotype rxlist.comfda.gov. While they can metabolize mivacurium, the duration of neuromuscular blockade is typically longer than in individuals with normal enzyme function rxlist.comfda.gov. After an initial dose of 0.15 mg/kg, the clinically effective duration of block in heterozygous patients may be approximately 10 minutes longer than in patients with normal genotype and normal plasma cholinesterase activity fda.gov. At doses ranging from 0.1 to 0.2 mg/kg, the clinically effective duration of action has been shown to be 8 to 11 minutes longer in heterozygous patients compared to genotypically normal patients fda.gov. Lower infusion rates of mivacurium are recommended in these patients fda.gov.
Other genetic variants, including silent mutations in the BCHE gene, can also lead to severely reduced or absent plasma cholinesterase activity umich.eduresearchgate.netresearchgate.net. Patients homozygous for silent mutations or compound heterozygous for atypical and silent mutations can experience extensively prolonged neuromuscular block following mivacurium administration researchgate.net. Studies involving patients with silent variants have demonstrated significantly prolonged terminal elimination half-lives for mivacurium isomers and markedly extended times to recovery of neuromuscular function researchgate.net.
The impact of genetic variations on mivacurium metabolism and recovery time is summarized in the table below:
| Genotype/Phenotype | Plasma Cholinesterase Activity | Duration of Neuromuscular Blockade (compared to normal) |
| Normal Genotype | Normal | Reference |
| Heterozygous for Atypical Variant | Reduced | Moderately prolonged (e.g., 8-11 minutes longer) rxlist.comfda.gov |
| Homozygous for Atypical Variant | Markedly reduced/Absent | Extensively prolonged (hours) mims.comfda.govnih.goviu.edu |
| Homozygous or Compound Heterozygous for Silent Variants | Markedly reduced/Absent | Extensively prolonged (hours) researchgate.net |
Research on Acquired Deficiencies in Cholinesterase Activity Affecting Mivacurium Degradation
Acquired deficiencies in plasma cholinesterase activity, resulting from various physiological and pathological conditions, can also impair mivacurium degradation and lead to prolonged neuromuscular blockade wikidoc.orgrxlist.comresearchgate.net. These conditions diminish the amount or activity of the enzyme available to hydrolyze mivacurium.
Conditions associated with acquired reductions in plasma cholinesterase activity include:
Liver Disease: Since plasma cholinesterase is synthesized in the liver, chronic hepatic diseases such as hepatitis, liver abscess, and cirrhosis are commonly associated with marked reductions in enzyme activity hres.cawikidoc.org. Studies have shown that patients with end-stage liver disease have significantly decreased plasma cholinesterase activity (e.g., 30% of healthy patient values), leading to a prolonged duration of action of mivacurium hres.cawikidoc.orgnih.gov. The clinically effective duration of block can be about three times longer in patients with end-stage liver disease compared to those with normal hepatic function wikidoc.org.
Kidney Disease: Patients with acute or chronic renal disease may also exhibit a reduction in plasma cholinesterase activity hres.cawikidoc.org. While the dose requirement for mivacurium may not be significantly influenced by renal function, impaired renal function, particularly end-stage renal failure, can lead to prolonged recovery from neuromuscular blockade nih.gov. This prolongation is strongly related to decreased pseudocholinesterase activity rather than creatinine (B1669602) clearance levels in these patients nih.gov.
Pregnancy: Plasma cholinesterase levels decrease during pregnancy medsafe.govt.nz. While mivacurium has been used during Cesarean section, dosage adjustments to the infusion rate may be necessary due to these reduced enzyme levels medsafe.govt.nz.
Other Conditions: Reduced plasma cholinesterase activity may also be observed in the presence of malignant tumors, infections, burns, anemia, decompensated heart disease, peptic ulcer, and myxedema wikidoc.orgrxlist.com. Malnutrition has also been implicated as a factor contributing to depressed cholinesterase activity researchgate.net.
Research findings highlight the correlation between reduced plasma cholinesterase activity due to acquired conditions and prolonged mivacurium effect. For instance, a study in patients with hepatic cirrhosis demonstrated significantly lower mean plasma cholinesterase activity compared to healthy patients, which correlated negatively with indices of recovery from mivacurium-induced neuromuscular block nih.gov.
The effect of some acquired conditions on plasma cholinesterase activity and mivacurium duration is illustrated in the following table based on available research:
| Acquired Condition | Impact on Plasma Cholinesterase Activity | Impact on Mivacurium Duration (compared to normal) |
| End-Stage Liver Disease | Markedly Decreased (e.g., 30% of normal) hres.cawikidoc.org | Approximately 3 times longer wikidoc.org |
| Hepatic Cirrhosis | Decreased nih.gov | Prolonged nih.gov |
| End-Stage Kidney Disease | Reduced hres.cawikidoc.orgnih.gov | Prolonged recovery wikidoc.orgnih.gov |
| Pregnancy | Decreased medsafe.govt.nz | Prolonged (may require dose adjustment) medsafe.govt.nz |
Pharmacokinetic/pharmacodynamic Pk/pd Modeling and Theoretical Studies of Mivacurium Chloride
PK/PD Link Models for Mivacurium (B34715) Chloride
Linking pharmacokinetic data (drug concentration in the body) to pharmacodynamic data (drug effect) is crucial for understanding the time course of drug action. For mivacurium, this link has been explored using different compartment models. nih.govcambridge.org
Application of Effect Compartment Models in Mivacurium PK/PD
Initial PK/PD modeling of mivacurium chloride utilized effect compartment models. In this approach, the plasma concentration data are linked to effect data using a theoretical "effect compartment" with a negligible volume, connected to the plasma compartment by a rate constant of transport, ke0. cambridge.org However, studies have shown that a simple effect compartment model linked directly to plasma may not satisfactorily fit the observed mivacurium PK/PD data. nih.govcambridge.org
Development and Validation of Interstitial Space Compartment Models for this compound
Research has indicated that a model incorporating an interstitial space compartment interposed between the plasma and effect compartments provides a significantly better fit for describing the PK/PD behavior of this compound. nih.govcambridge.orgresearchgate.net This model suggests that the delay observed in the concentration-effect relationship of mivacurium may be attributed to the relatively slow transport of the drug between the plasma and the effect compartment via the interstitium. nih.govcambridge.orgresearchgate.net Parameters derived from such models include kip (rate constant for transport from interstitial space to plasma) and kei (rate constant for transport from effect compartment to interstitial space). nih.gov
Quantitative Analysis of this compound Concentration-Effect Relationships
The relationship between mivacurium concentration and its neuromuscular blocking effect has been quantitatively analyzed using models such as the sigmoid Emax model. umaryland.edunih.gov This model describes the relationship between the estimated effect site concentrations and the observed effect (e.g., percentage depression of twitch tension). nih.gov Parameters derived from this analysis include the EC50 (the concentration eliciting 50% of the maximum effect) and the Hill coefficient (gamma), which describes the steepness of the concentration-effect curve. nih.govcambridge.org Studies in humans have reported EC50 values for mivacurium, providing a quantitative measure of its potency in the effect compartment. nih.govcambridge.org
Isomer-Specific Pharmacokinetic Parameter Estimation for this compound (e.g., Clearance, Volume of Distribution, Half-life)
This compound is administered as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. umaryland.edufda.govwikipedia.org These isomers exhibit different pharmacokinetic profiles. umaryland.eduresearchgate.netnih.gov Pharmacokinetic analysis of each isomer separately is crucial for a complete understanding of mivacurium's disposition in the body. umaryland.educambridge.org
Studies using stereospecific analytical methods have determined pharmacokinetic parameters such as elimination half-life (t½), volume of distribution, and plasma clearance for each isomer in different patient populations. researchgate.netnih.govfda.govnih.gov The trans-trans and cis-trans isomers, which are the more potent components and constitute the majority of the mixture, have high plasma clearances and short elimination half-lives, consistent with the short duration of action of mivacurium. researchgate.netfda.govnih.govfda.gov Their pharmacokinetics have been described by two-compartment models. umaryland.edunih.gov
The clearance of the more potent isomers is highly dependent on plasma cholinesterase activity, while the clearance of the cis-cis isomer is not. fda.govfda.gov
Interactive Table 1: Stereoisomer Pharmacokinetic Parameters in Healthy Adults
| Parameter | trans-trans isomer (Mean ± SD) | cis-trans isomer (Mean ± SD) | cis-cis isomer (Mean ± SD) | Source |
| Elimination Half-life (min) | 2.4 ± 0.7 | 2.0 ± 1.1 | 28.5 ± 20.1 | nih.gov |
| Plasma Clearance (mL/min/kg) | 29.2 ± 13.5 | 45.7 ± 20.2 | 6.7 ± 1.1 | nih.govresearchgate.net |
| Volume of Distribution (L/kg) | 0.047 ± 0.017 | 0.054 ± 0.017 | 0.189 ± 0.08 | nih.gov |
Note: Data compiled from different studies with potentially varying methodologies and patient populations. Ranges or different mean values may be reported in other sources. researchgate.netfda.govnih.gov
Theoretical Modeling and Computational Chemistry Approaches for this compound
Theoretical modeling and computational chemistry techniques, such as molecular docking, are employed to investigate the interaction of this compound with its target receptors at a molecular level. patsnap.comnih.gov
Molecular Docking Studies of this compound with Target Receptors
This compound exerts its neuromuscular blocking effect by binding competitively to cholinergic receptors, primarily nicotinic acetylcholine (B1216132) receptors, on the motor end-plate. hres.cadrugbank.comnih.gov Molecular docking studies aim to predict the binding orientation and affinity of mivacurium isomers or related compounds to these receptors. patsnap.comnih.gov These studies can provide insights into the structure-activity relationships of mivacurium and its derivatives, helping to explain differences in potency and duration of action among isomers or novel compounds. patsnap.comnih.gov Computational results from molecular dynamics simulations have also been used to validate in vitro biochemical data and clinical observations related to mivacurium. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Mivacurium Analogues
Quantitative Structure-Activity Relationship (QSAR) methodologies play a significant role in medicinal chemistry and drug design by attempting to identify and quantify the physicochemical properties of a compound that influence its biological activity. spu.edu.syresearchgate.net This approach allows for the development of mathematical models that can predict the activity of novel analogues before their synthesis, thereby streamlining the drug discovery process. spu.edu.sy QSAR analysis involves correlating molecular descriptors, which represent various physicochemical properties, with observed biological activity. chemmethod.com
This compound is a bisbenzyltetrahydroisoquinolinium agent, belonging to a class of neuromuscular blocking agents. wikipedia.org Its structure, like that of other neuromuscular blockers such as atracurium (B1203153) and doxacurium (B1220649), is based on the tetrahydroisoquinoline moiety. oup.comoup.com Mivacurium exists as a mixture of three stereoisomers: trans-trans, trans-cis, and cis-cis, with the trans-trans and trans-cis isomers being more potent than the cis-cis isomer. wikipedia.orgoup.com The differences in potency among these isomers highlight the importance of stereochemistry in the activity of mivacurium and its analogues. wikipedia.orgoup.com
Research into mivacurium analogues has aimed to identify compounds with modified properties, such as a shorter duration of action or improved safety profiles. nih.govresearchgate.net QSAR methodologies, alongside traditional structure-activity relationship (SAR) studies and molecular docking simulations, have been employed to understand how structural variations impact neuromuscular blocking activity and other characteristics. oup.comnih.gov
Further research has explored acyclic and cyclic bis-quaternary ammonium (B1175870) analogues of mivacurium. researchgate.net These studies have shown that structural changes, even minor ones to the inter-onium chain or the onium centers, can significantly influence the compounds' properties. researchgate.net For instance, some acyclic analogues demonstrated faster onset and shorter duration of action compared to mivacurium but exhibited a narrower safety margin. researchgate.net This underscores the complex interplay between structural features and pharmacological profiles and the utility of SAR/QSAR in understanding these relationships.
While specific detailed QSAR equations and comprehensive data tables directly linking molecular descriptors to the precise biological activity (e.g., pIC50 values for neuromuscular blockade) of a wide range of mivacurium analogues were not extensively detailed in the search results, the application of QSAR principles in the design and evaluation of these compounds is evident. spu.edu.sychemmethod.comoup.comnih.gov The process typically involves:
Compound Selection and Activity Measurement: A series of analogues with known biological activity is selected.
Molecular Descriptor Calculation: Physicochemical properties of these compounds are calculated using computational tools. chemmethod.com These descriptors can include parameters related to hydrophobicity (e.g., log P), electronic properties, steric features, and topological indices. spu.edu.sychemmethod.com
Model Development: Statistical methods, such as multiple linear regression (MLR), non-linear regression (MNLR), or more advanced techniques like artificial neural networks (ANN), are used to build a model that correlates the molecular descriptors with the biological activity. chemmethod.com
Model Validation: The developed QSAR model is validated using statistical parameters and often an external test set of compounds to ensure its predictive capability. chemmethod.com
Interpretation: The validated model is interpreted to understand which structural features and physicochemical properties are most important for the observed activity. spu.edu.syresearchgate.net This information guides the design of new, potentially more potent or selective analogues. spu.edu.sy
The presence of methoxy (B1213986) groups on the benzylisoquinolinium heads of compounds like atracurium, mivacurium, and doxacurium has been noted to correlate with potency, increasing with the number of methoxy groups. oup.comoup.com Mivacurium has five methoxy groups on each head. oup.comoup.com This represents a qualitative structure-activity relationship that can be further explored and quantified through QSAR methodologies.
The metabolism of mivacurium by plasma cholinesterase is another important aspect influenced by its structure. wikipedia.orgnih.govdrugbank.com While doxacurium, also a benzylisoquinolinium, is not readily metabolized by plasma cholinesterase, mivacurium is. oup.comoup.com This difference highlights the subtle structural requirements for enzymatic hydrolysis and suggests an area where QSAR could provide further quantitative understanding. oup.comoup.com
Analytical Methods and Bioanalytical Research of Mivacurium Chloride
Chromatographic Techniques for Mivacurium (B34715) Chloride and its Metabolites
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely employed for the separation, identification, and quantification of mivacurium chloride and its degradation products in various matrices. oup.comnih.govscispace.com
High-Performance Liquid Chromatography (HPLC) Assays for Mivacurium Quantification
HPLC with fluorometric detection has been developed and validated for the routine monitoring of mivacurium in plasma. researchgate.netresearchgate.netnih.gov One such method involves liquid-liquid extraction with dichloromethane (B109758) followed by reversed-phase HPLC. researchgate.netnih.gov A Spherisorb C6, 5 microns column, and a mobile phase containing acetonitrile (B52724), KH2PO4, and methanol (B129727) with a concentration gradient have been used for separation. researchgate.netnih.gov Fluorometric detection is typically performed with excitation and emission wavelengths set at 220 nm and 320 nm, respectively. researchgate.netnih.gov This method has demonstrated a detection limit of approximately 1 ng/mL in plasma. researchgate.netnih.gov For the separation of stereoisomers, a Spherisorb SCX 10 microns column with acetonitrile-Na2SO4 as the mobile phase can be utilized, showing good linearity over the range of 1-1000 ng/mL. nih.gov
Another validated HPLC method for the analysis of mivacurium and metabolites from biological specimens involves sample cleanup through protein precipitation with acetonitrile and solid-phase extraction. researchgate.netoup.com Screening can be performed using liquid chromatography with fluorescence detection. researchgate.netoup.comscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Mivacurium Kinetic Studies
LC-MS/MS is a powerful technique for the identification and quantitation of mivacurium and its metabolites, offering high sensitivity and selectivity. oup.comnih.govresearchgate.net This method is particularly valuable for kinetic studies due to its ability to accurately measure low concentrations in biological fluids. nih.gov
A validated LC-MS/MS method for the analysis of mivacurium and metabolites in biological samples involves protein precipitation and solid-phase extraction. oup.com Confirmation of analytes is performed using liquid chromatography with tandem mass spectrometric detection. researchgate.netoup.comscispace.com This approach has been applied to analyze forensic samples, including clinical and autopsy specimens. researchgate.netoup.com
For the simultaneous determination of multiple non-depolarizing neuromuscular blocking agents, including mivacurium, LC-MS/MS with positive electrospray ionization (ESI) has been developed. researchgate.net Sample preparation can involve blood purification and/or protein precipitation. Chromatographic separation can be achieved on a C18 column with a gradient of acetonitrile in ammonium (B1175870) formate (B1220265) buffer. Detection is carried out in positive selected ion monitoring mode, targeting specific ions for quantitation and confirmation. A method using an X-TERRA™ column and a gradient of acetonitrile in 2mM ammonium formate (pH 3) has shown a limit of quantitation of 2.5 pg/L for mivacurium in serum, with linearity up to 2000 pg/L and correlation coefficients higher than 0.999.
LC-MS/MS has been used to characterize the formation and elimination of mivacurium metabolites in human plasma following intravenous bolus administration. nih.gov Intensive arterial blood sampling coupled with stereoselective HPLC methods and fluorometric detection, followed by noncompartmental pharmacokinetic analysis, provided insights into the half-lives and clearances of the mivacurium isomers and the appearance of monoester and alcohol metabolites. nih.gov
Liquid Chromatography with Charged Aerosol Detection (LC-CAD) for Mivacurium Isomers and Degradants
Liquid Chromatography with Charged Aerosol Detection (LC-CAD) is a detection technique that responds to almost all non-volatile analytes, making it suitable for compounds that lack strong UV chromophores, such as some impurities or degradants. researchgate.netnih.gov LC-CAD methods have been developed for the simultaneous determination of the three isomers of mivacurium and their impurities in pharmaceutical preparations. researchgate.netnih.govresearchgate.net CAD measures a physical property of the analyte, providing a more universal detection compared to UV or fluorescence for certain compounds. researchgate.netnih.gov These methods aim to provide sensitive, quantitative assays for both the active substance and its impurities. researchgate.netresearchgate.net
Spectroscopic and Optical Methods for this compound Analysis
Spectroscopic and optical methods offer alternative or complementary approaches for the analysis of this compound, particularly for quantitative determination and the study of its intrinsic properties.
Fluorescence Spectroscopy for Quantitative Determination of this compound
Fluorescence spectroscopy is a technique that has gained interest for the analysis and quantitative determination of various drugs, including this compound. researchgate.netresearchgate.netnih.gov It can be applied to the analysis of mivacurium in its pure form, injections, and biological matrices like human plasma. researchgate.netnih.gov
A study investigating the fluorometric properties of mivacurium demonstrated that it exhibits strong native fluorescence in methanol. researchgate.netnih.gov This native fluorescence can be utilized for quantitative determination. researchgate.netnih.gov
This compound exhibits native fluorescence. researchgate.netresearchgate.netnih.gov Research has characterized its fluorescence properties, identifying optimal excitation and emission wavelengths for detection. researchgate.netnih.govnih.gov In methanol, mivacurium shows strong native fluorescence with an excitation wavelength at 230 nm and emission at 317 nm. researchgate.netnih.gov Critical parameters influencing this fluorescence have been studied to optimize quantitative analysis. researchgate.netnih.gov
Quantitative determination using native fluorescence spectroscopy has shown a linear response over a specific concentration range. researchgate.netnih.gov For instance, a linear response was observed between 20.0 and 400.0 ng/mL with a high determination coefficient (r²) of 0.9998 and a correlation coefficient (r) of 0.9999. researchgate.netnih.gov The limits of quantitation and detection were calculated to be 17.45 ng/mL and 5.75 ng/mL, respectively. researchgate.netnih.gov Estimation of mivacurium in spiked human plasma using a specific calibration curve yielded a correlation coefficient of 0.9948. researchgate.netnih.gov
Fluorescence detection has also been coupled with HPLC for the analysis of mivacurium in plasma, using excitation and emission wavelengths of 220 nm and 320 nm, respectively. researchgate.netnih.gov
Here is a table summarizing some quantitative fluorescence spectroscopy data:
| Parameter | Value (Method I in Methanol) | Value (Spiked Human Plasma) |
| Linear Range | 20.0 - 400.0 ng/mL | Not explicitly stated |
| Determination Coefficient (r²) | 0.9998 | Not explicitly stated |
| Correlation Coefficient (r) | 0.9999 | 0.9948 |
| Slope | 2.196 | Not explicitly stated |
| Intercept | -16.61 | Not explicitly stated |
| Limit of Quantitation (LOQ) | 17.45 ng/mL | Not explicitly stated |
| Limit of Detection (LOD) | 5.75 ng/mL | Not explicitly stated |
Note: Data compiled from search result nih.gov and researchgate.net.
Further research has explored the ability to determine mivacurium in the presence of co-administered drugs using methods like first derivative synchronous fluorescence spectroscopy. researchgate.netnih.gov
Application of First Derivative Synchronous Fluorescence Spectroscopy for Mivacurium Analysis
Fluorescence spectroscopy has shown promise in the analysis and quantitative determination of mivacurium. researchgate.netnih.govresearchgate.net Mivacurium exhibits native fluorescence when excited at 230 nm, showing a strong emission at 317 nm in methanol. researchgate.netnih.gov First derivative synchronous fluorescence spectroscopy has been investigated for the determination of mivacurium, including in the presence of co-administered drugs like propofol. researchgate.netnih.gov This method involves measuring the first derivative synchronous spectrofluorimetric amplitude at a specific wavelength difference (Δλ), such as 40 nm. researchgate.netresearchgate.net Studies have demonstrated acceptable percentage recoveries for mivacurium using this method, indicating its potential for accurate and precise analysis. researchgate.netnih.gov
Spectrophotometric Assays for Related Compounds and Degradation Products
Mivacurium undergoes enzymatic hydrolysis by plasma cholinesterase, producing inactive monoester and alcohol metabolites. fda.govoup.com Chemical degradation can also occur through ester hydrolysis upon exposure to mild acidic or alkaline conditions. researchgate.net While the available literature has focused more on biological degradation, the chemical degradation pathway yields a dicarboxylic acid and two molecules of mono-quaternary alcohol. researchgate.net
Spectrophotometric assays are relevant for analyzing related compounds and degradation products. For instance, the metabolism of succinylcholine (B1214915), another neuromuscular blocking agent, has been studied using spectrophotometric methods. nih.gov Although specific details on the direct application of spectrophotometric assays solely for mivacurium degradation products are less extensively highlighted in the provided results, the principle of using spectrophotometry to measure concentrations of related compounds is established in the analysis of similar agents. nih.gov Techniques like liquid chromatography coupled with charged aerosol detection (CAD) have also been developed for the determination of mivacurium isomers and their impurities in pharmaceutical preparations. researchgate.net This method can identify impurities using techniques like time-of-flight mass spectrometry with electrospray ionization. researchgate.net
Sample Preparation Methodologies for this compound Bioanalysis
Analyzing mivacurium and its metabolites in biological specimens is challenging due to their charged nature and the complex matrices involved, such as plasma, serum, whole blood, urine, and tissues. oup.comresearchgate.netgcms.cz Effective sample preparation is crucial to isolate the analytes of interest and minimize matrix effects. gcms.czwebsiteonline.cn
Optimization of Solid-Phase Extraction (SPE) for this compound and Metabolites
Solid-phase extraction (SPE) is a powerful technique for targeted extraction, offering sample clean-up and analyte concentration with high recoveries. gcms.cz SPE procedures have been developed and optimized for the analysis of mivacurium and its metabolites in biological samples. oup.comresearchgate.netresearchgate.net One method involves protein precipitation with acetonitrile followed by analyte isolation using a commercially available SPE column. oup.comresearchgate.netresearchgate.net This approach has been successfully applied to various biological matrices, including whole blood, serum, and urine. oup.com A novel SPE procedure has also been reported for the determination of mivacurium isomers and their monoester and alcohol metabolites in human plasma, showing good recovery rates for the isomers (mean 98%) and monoester metabolites (mean 83%). researchgate.netresearchgate.net
Evaluation of Protein Precipitation Techniques for this compound Samples
Protein precipitation is a fundamental step in the sample preparation of biological matrices like plasma and serum to remove interfering proteins. oup.comresearchgate.netgcms.czresearchgate.net For mivacurium analysis, protein precipitation with acetonitrile has been evaluated and utilized as a sample cleanup step. oup.comresearchgate.netresearchgate.net Following acetonitrile precipitation and centrifugation, the supernatant containing the analytes is typically subjected to further purification steps like SPE. oup.com This technique is effective in removing proteins, which can interfere with downstream analytical techniques. gcms.czwebsiteonline.cn
Development of Novel Detection Platforms for this compound Research
The rapid metabolism of mivacurium by plasma cholinesterase necessitates analytical methods capable of fast and accurate monitoring, particularly in clinical and research settings. researchgate.net
Potentiometric Sensors for Tracking this compound Enzymatic Degradation Kinetics In Vitro
Monitoring the enzymatic degradation of mivacurium by plasma cholinesterase is important, especially considering that reduced cholinesterase activity can lead to prolonged neuromuscular blockade. researchgate.net Traditional methods for monitoring this degradation have faced challenges, including the need for frequent sampling and difficulties in isolating mivacurium from biological specimens due to its mixed hydrophilic and lipophilic characteristics. researchgate.net
Novel detection platforms, such as potentiometric sensors, are being developed to address these challenges. researchgate.net A point-of-care (PoC) potentiometric sensor has been designed for tracking mivacurium enzymatic degradation kinetics in vitro with high accuracy and speed. researchgate.net These sensors can utilize materials like copper substrates and chemically polymerized graphene nanocomposites as the transducing layer. researchgate.netnih.gov Studies using real serum samples with such a sensor have allowed for the estimation of characteristic enzymatic reaction parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). researchgate.netnih.gov For example, in vitro estimations in real serum samples yielded Km values around 227-241 μmol l⁻¹ and Vmax values around 56.8-62 μM min⁻¹. researchgate.netnih.gov These novel platforms offer the potential for continuous and rapid monitoring of mivacurium metabolism. researchgate.netnih.gov
Data Tables
Based on the search results, a table summarizing some analytical parameters for mivacurium analysis using fluorescence spectroscopy and kinetic parameters from potentiometric sensor studies can be presented.
| Analytical Method | Matrix | Concentration Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Correlation Coefficient (r) | Recovery (%) |
| Native Fluorescence (Excitation 230 nm, Emission 317 nm) researchgate.netnih.gov | Methanol | 20.0 - 400.0 | 5.75 | 17.45 | 0.9999 | Not specified |
| Native Fluorescence researchgate.netnih.gov | Spiked Plasma | Not specified | Not specified | Not specified | 0.9948 | Not specified |
| First Derivative Synchronous Fluorescence Spectroscopy researchgate.netnih.gov | In presence of Propofol | Not specified | Not specified | Not specified | Not specified | 98.88 - 100.75 |
| Detection Platform | Application | Matrix | Parameter | Value |
| Potentiometric Sensor researchgate.netnih.gov | Tracking Enzymatic Degradation Kinetics (In Vitro) | Real Serum | Km | 227-241 μmol l⁻¹ |
| Potentiometric Sensor researchgate.netnih.gov | Tracking Enzymatic Degradation Kinetics (In Vitro) | Real Serum | Vmax | 56.8-62 μM min⁻¹ |
Purity and Impurity Profiling of this compound
Purity assessment and impurity profiling of this compound are essential aspects of its quality control and stability evaluation. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of this compound and its impurities in pharmaceutical preparations google.comresearchgate.net. Various detection methods can be coupled with HPLC, including UV detection, fluorescence detection, and mass spectrometry researchgate.netresearchgate.netresearchgate.netpsu.edu. Charged aerosol detection (CAD) has also been employed for the determination of mivacurium and its impurities, as it responds to almost all non-volatile species researchgate.netnih.gov.
Analytical methods have been developed and validated for the simultaneous determination of mivacurium isomers and their impurities researchgate.netnih.gov. These methods aim to be fast, precise, accurate, and sensitive researchgate.netnih.gov. Reference standards for pharmacopeial and non-pharmacopeial impurities of this compound are available and are crucial for method development, validation, and quality control axios-research.compharmaffiliates.comaxios-research.comcleanchemlab.com.
Identification and Characterization of this compound Degradation Products
Mivacurium is known to undergo degradation, particularly through ester hydrolysis fda.govresearchgate.net. This degradation can occur chemically under mild acidic or alkaline conditions, as well as enzymatically by plasma cholinesterase fda.govresearchgate.netmims.com. The primary mechanism for inactivation of mivacurium involves enzymatic hydrolysis by plasma cholinesterase, which yields a quaternary alcohol and a quaternary monoester metabolite fda.gov.
Research indicates that mivacurium is highly unstable in solutions and undergoes ester hydrolysis to produce a dicarboxylic acid and two molecules of mono-quaternary alcohol researchgate.net. While enzymatic degradation is a significant pathway in biological systems, chemical degradation pathways also contribute to the impurity profile of pharmaceutical preparations researchgate.net.
Studies using HPLC analysis have identified specific impurities and degradation products in this compound samples. Examples of identified impurities include "acid ester trans," "acid ester cis," and "compound A trans" and "compound A cis" google.com. The relative proportions of these impurities can vary depending on the manufacturing process and storage conditions google.com.
Data from HPLC analysis of this compound samples can illustrate the presence and levels of different isomers and impurities. For example, one study reported the following composition for a this compound sample with a purity of 99.1% determined by HPLC:
| Component | Percentage (%) google.com |
| This compound trans-trans | 56.3 |
| This compound cis-trans | 36.1 |
| This compound cis-cis | 6.7 |
| Acid ester trans | 0.1 |
| Acid ester cis | Not detected |
| Compound A trans | 0.2 |
| Compound A cis | 0.07 |
| Other impurities | 0.5 |
Another example shows variations in impurity levels:
| Component | Percentage (%) google.com |
| This compound trans-trans | 57.3 |
| This compound cis-trans | 35.1 |
| This compound cis-cis | 6.4 |
| Acid ester trans | 0.7 |
| Acid ester cis | 0.2 |
| Compound A trans | 0.1 |
| Compound A cis | Not detected |
| Other impurities | 1.2 |
These data highlight the importance of robust analytical methods to monitor the levels of these degradation products and impurities to ensure the quality and stability of this compound.
Application of Time-of-Flight Mass Spectrometry (TOF-MS) for Impurity Analysis
Mass spectrometry, particularly in hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), plays a vital role in the analysis of this compound and its impurities researchgate.netpsu.edu. Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for impurity analysis due to its high resolution and accurate mass measurement capabilities acs.org.
TOF-MS, often coupled with electrospray ionization (ESI), has been successfully applied to identify impurities in pharmaceutical preparations of mivacurium researchgate.netnih.gov. This technique allows for the determination of the exact mass of unknown compounds, which is crucial for elucidating their elemental composition and subsequently identifying their structures acs.org.
In the context of this compound impurity profiling, LC-TOF-MS enables the separation of the drug substance from its related substances and degradation products by liquid chromatography, followed by the precise mass analysis of the eluting compounds by TOF-MS researchgate.netnih.govacs.org. This high-resolution mass data can help differentiate between compounds with very similar nominal masses and provide valuable information for the structural characterization of impurities, even at low concentrations acs.org.
For example, in studies determining mivacurium and its impurities, TOF-MS with electrospray ionization has been used to identify impurities researchgate.netnih.gov. The accurate mass information obtained from TOF-MS can be used in conjunction with fragmentation data from tandem mass spectrometry (MS/MS), if available, to confirm the structures of identified degradation products and impurities acs.org. This is particularly important for identifying potential unknown impurities that may arise during synthesis, storage, or degradation.
The application of TOF-MS in impurity analysis of this compound contributes significantly to ensuring the quality, safety, and efficacy of the pharmaceutical product by providing a sensitive and selective method for the detection and identification of related substances.
Comparative Preclinical and in Vitro Pharmacological Investigations of Mivacurium Chloride
Comparison of Mivacurium (B34715) Chloride with Other Neuromuscular Blocking Agents
Preclinical and in vitro studies have compared mivacurium chloride with a range of other neuromuscular blocking agents to understand its relative potency, onset, duration, and recovery characteristics. Mivacurium is classified as a short-acting nondepolarizing agent. Its onset of action is generally comparable to intermediate-acting agents like atracurium (B1203153) and vecuronium (B1682833), but slower than that of the ultra-short-acting depolarizing agent succinylcholine (B1214915). nih.govnih.govnih.gov The clinically effective duration of action of mivacurium is typically one-third to one-half that of intermediate-acting agents and approximately 2 to 2.5 times that of succinylcholine. nih.govnih.gov
Pharmacological Comparisons with Vecuronium and Doxacurium (B1220649)
Comparisons with vecuronium, an intermediate-acting aminosteroid, and doxacurium, a long-acting benzylisoquinolinium, highlight differences in potency and recovery. In continuous infusion studies, the steady-state infusion rate required for 95% twitch depression was lower for vecuronium compared to both mivacurium and atracurium. uni.lu Recovery times after mivacurium infusions were reported to be 40-50% of those for vecuronium. uni.lu
Studies using an isolated forearm model to assess biophase recovery demonstrated that the recovery index for mivacurium was significantly less than that for vecuronium administered simultaneously to the other forearm. nih.gov Conversely, the recovery index for doxacurium in this model was significantly greater than for vecuronium. nih.gov These findings suggest that mivacurium's rapid recovery occurs despite its retention in the biophase, consistent with rapid plasma metabolism, while doxacurium's slow recovery might be attributed to a high affinity for the biophase. nih.gov Mivacurium is also reported to be less potent than doxacurium. miami.edu
Comparative In Vitro Metabolism and Action with Succinylcholine
A key characteristic of this compound is its metabolism by plasma cholinesterase, a metabolic pathway shared with the depolarizing neuromuscular blocking agent succinylcholine. nih.govnih.govnih.govwikidoc.orgnih.govwikipedia.orgnih.govguidetoimmunopharmacology.orgnih.govmiami.edu In vitro studies comparing the metabolism of mivacurium and succinylcholine in pooled human plasma have shown that the hydrolysis rate of mivacurium is approximately 70% to 88% of that of succinylcholine under comparable conditions. nih.govwikipedia.orgnih.govnih.govnih.govcenmed.com
Kinetic studies revealed differing Michaelis-Menten parameters: the Km for mivacurium metabolism in plasma was 245 µmol/L, with a Vmax of 50 U/L, while the Km for succinylcholine was 37 µmol/L, with a Vmax of 74 U/L. nih.govnih.gov Mivacurium was found to be significantly metabolized in solutions containing butyrylcholinesterase but only minimally in solutions containing acetylcholinesterase. nih.govnih.gov
While mivacurium's onset of neuromuscular block is slower than that of succinylcholine nih.govnih.govnih.govnih.govnih.gov, its duration of action is longer, typically 2 to 2.5 times that of succinylcholine. nih.govnih.gov One study comparing bolus and infusion administration noted a similar recovery index (T25-T75) for mivacurium and succinylcholine. nih.gov Animal studies in rats have indicated that administration of mivacurium can have a significant potentiating effect on a subsequent succinylcholine-induced neuromuscular block. nih.gov
| Comparison Aspect | This compound | Succinylcholine | Source |
| Metabolism Pathway | Plasma Cholinesterase Hydrolysis | Plasma Cholinesterase Hydrolysis | miami.edunih.gov |
| In Vitro Hydrolysis Rate | ~70-88% of Succinylcholine Rate | 100% (Reference) | nih.govnih.gov |
| Onset of Block | Slower than Succinylcholine | Faster than this compound | nih.govnih.gov |
| Duration of Action | 2-2.5 times longer than Succinylcholine | Shorter than this compound | nih.govnih.gov |
| Recovery Index (T25-T75) | Similar to Succinylcholine (in one study, infusion) | Similar to this compound (in one study) | nih.gov |
| Potentiation (in rats) | Can potentiate subsequent Succinylcholine block | Potentiated by prior this compound block | nih.gov |
Historical Context: Comparisons with Laudexium (B1674549) and d-Tubocurarine
In a historical context, this compound, along with doxacurium, is considered a descendant of early research efforts aimed at synthesizing potent nondepolarizing agents. These efforts involved combining pharmacophoric elements derived from laudexium and succinylcholine. miami.eduguidetoimmunopharmacology.org Laudexium itself was developed through a combination of structural features from the prototypical nondepolarizing agent d-tubocurarine and the depolarizing agent decamethonium (B1670452). miami.edu
Comparative studies in cats assessing the degree of fade induced in evoked muscular compound action potentials found that mivacurium showed a lesser degree of fade during partial neuromuscular block compared to both cisatracurium (B1209417) and d-tubocurarine. fishersci.ca The order of activity to produce fade was mivacurium < cisatracurium < d-tubocurarine. fishersci.ca
Metabolite Activity Studies of this compound in Animal Models (e.g., Neuromuscular, Autonomic, Cardiovascular Effects)
The primary mechanism for the inactivation of this compound is enzymatic hydrolysis by plasma cholinesterase. This process yields two main metabolites: a quaternary monoester and a quaternary alcohol. nih.govwikidoc.orgnih.govwikipedia.orgnih.gov
Preclinical studies have investigated the potential pharmacological activity of these metabolites. Tests conducted in animal models, specifically cats and dogs, where the quaternary alcohol and quaternary monoester metabolites were administered, suggested that each metabolite is unlikely to produce clinically significant neuromuscular, autonomic, or cardiovascular effects. nih.govwikidoc.orgnih.govwikipedia.orgguidetoimmunopharmacology.orgnih.gov This was observed even at metabolite concentrations higher than those typically seen in humans. wikidoc.orgnih.govwikipedia.orgguidetoimmunopharmacology.orgnih.gov The second ester linkage in the monoester metabolite undergoes hydrolysis at a much slower rate, and the loss of the bis-quaternary structure effectively terminates any significant neuromuscular blocking action. miami.edu
Preclinical Mutagenicity Research of this compound
Preclinical research has included assessments of the mutagenic potential of this compound. Mivacurium has been evaluated in a battery of four short-term mutagenicity tests. wikidoc.orgnih.govnih.govguidetoimmunopharmacology.orgnih.govnih.gov
The results from these studies indicated that mivacurium was non-mutagenic. This was demonstrated in the Ames Salmonella assay, the mouse lymphoma assay, the human lymphocyte assay, and the in vivo rat bone marrow cytogenetic assay. wikidoc.orgnih.govnih.govguidetoimmunopharmacology.orgnih.govnih.gov
Information regarding the carcinogenic potential of this compound is not available from the reviewed preclinical research. wikidoc.orgnih.govnih.govguidetoimmunopharmacology.orgnih.gov Animal studies conducted in pregnant rats and mice using maximum subparalyzing doses of the drug did not reveal any evidence of maternal or fetal toxicity or teratogenic effects. nih.gov General animal studies also indicated no adverse effects on fetal development. wikidoc.orgnih.govnih.govguidetoimmunopharmacology.org
| Mutagenicity Test | Result | Source |
| Ames Salmonella Assay | Non-mutagenic | wikidoc.orgnih.govnih.govguidetoimmunopharmacology.orgnih.govnih.gov |
| Mouse Lymphoma Assay | Non-mutagenic | wikidoc.orgnih.govnih.govguidetoimmunopharmacology.orgnih.govnih.gov |
| Human Lymphocyte Assay | Non-mutagenic | wikidoc.orgnih.govnih.govguidetoimmunopharmacology.orgnih.govnih.gov |
| In Vivo Rat Bone Marrow Cytogenetic Assay | Non-mutagenic | wikidoc.orgnih.govnih.govguidetoimmunopharmacology.orgnih.govnih.gov |
Future Directions and Emerging Research Areas in Mivacurium Chloride
Development of Ultra-Short-Acting Mivacurium (B34715) Analogues
The development of ultra-short-acting neuromuscular blocking agents remains an area of interest, driven by the desire for agents with rapid onset and very brief duration of action, potentially offering greater control and faster recovery compared to existing drugs like mivacurium and succinylcholine (B1214915). koreamed.organeskey.comoup.com While mivacurium is classified as short-acting, the quest for even shorter durations continues, aiming to provide the dynamic profile of succinylcholine without its associated adverse effects. aneskey.comoup.com
Research into mivacurium analogues has explored structural modifications to the bis-benzylisoquinoline framework to influence potency, onset, and duration of action. Studies have synthesized and evaluated new bis-benzylisoquinoline-based analogues, with some compounds showing mivacurium-like relaxation or even shorter durations of action in animal models. nih.govresearchgate.net For instance, certain acyclic bis-quaternary mivacurium analogues have demonstrated faster onset and shorter duration compared to mivacurium in cats, although often with a narrower safety margin regarding cardiovascular effects. researchgate.net This suggests that subtle structural changes, particularly in the inter-onium chain or the onium centers, significantly impact the pharmacological profile. researchgate.net Compound 29a, a novel mivacurium derivative, has emerged as a potential ultra-short-acting candidate based on rabbit trials and molecular docking analysis of its binding to nicotinic acetylcholine (B1216132) receptors. nih.gov
Advanced Analytical Tools for High-Throughput Screening of Mivacurium and its Interactions
Advancements in analytical tools are crucial for the efficient screening of mivacurium and its interactions with biological targets and metabolic enzymes. High-throughput screening (HTS) methodologies enable the rapid evaluation of large numbers of compounds or conditions, accelerating the discovery and characterization of new mivacurium analogues or modulators of its activity. uthscsa.edufrontiersin.orgnih.govfrontiersin.org
Techniques such as surface plasmon resonance (SPR) and grating-coupled interferometry (GCI) are utilized to study molecular interactions in real-time and in a label-free manner. uthscsa.edu These methods can provide valuable kinetic parameters like association and dissociation rate constants, offering insights into the binding of mivacurium and its analogues to their targets, such as nicotinic acetylcholine receptors, or to enzymes like plasma cholinesterase. uthscsa.edu Multimode detection systems and automated microscopy, often integrated with liquid-handling robotics, are also employed in HTS assays to measure various parameters like fluorescence intensity, polarization, and luminescence, allowing for the rapid assessment of compound effects on cellular targets or enzymatic activity relevant to mivacurium's metabolism and action. uthscsa.edunih.govfrontiersin.org
Deeper Mechanistic Insights into Mivacurium Chloride Receptor Interactions
A more profound understanding of the precise molecular interactions between this compound and its primary target, the nicotinic acetylcholine receptor at the neuromuscular junction, is an ongoing area of research. Mivacurium acts as a competitive antagonist, binding to cholinergic receptors on the motor end-plate to prevent acetylcholine binding and thus blocking neuromuscular transmission. wikipedia.orghres.canih.govdrugbank.com
Future research aims to elucidate the detailed binding modes of mivacurium isomers to the different subtypes of nicotinic acetylcholine receptors and potentially other off-target receptors. This involves employing advanced biochemical and biophysical techniques, alongside computational modeling, to map the interaction sites, characterize the binding affinity and kinetics of each isomer, and understand the structural determinants of receptor selectivity and efficacy. Investigating the influence of receptor conformation and lipid environment on mivacurium binding can provide critical insights for the rational design of novel analogues with improved specificity and reduced potential for off-target effects.
Exploration of Novel Synthetic Routes with Improved Stereoselectivity for Mivacurium Isomers
This compound is administered as a mixture of three stereoisomers. wikipedia.orgnih.govmedicines.org.ukoup.comscribd.com The synthesis of these complex molecules involves multiple steps, and controlling the stereochemistry at the chiral centers and the double bond is crucial. researchgate.netresearchgate.net While the current mixture is clinically effective, exploring novel synthetic routes with improved stereoselectivity could offer advantages such as more efficient production of the desired isomers, potentially leading to higher yields and reduced purification challenges. researchgate.netresearchgate.netscirp.org
Research in this area focuses on developing asymmetric synthesis strategies to control the chirality of the tetrahydroisoquinoline rings and the configuration of the double bond in the oct-4-ene diester bridge. researchgate.netresearchgate.netscirp.org Techniques such as asymmetric transfer hydrogenation (ATH) have been explored for the synthesis of chiral precursors to mivacurium, demonstrating high enantioselectivity for certain intermediates. researchgate.netresearchgate.netscirp.org Further development of such methods could enable the synthesis of individual mivacurium isomers or novel analogues with precise stereochemical control, allowing for a more thorough evaluation of the pharmacological contribution of each isomer and potentially leading to the development of single-isomer drugs with improved properties.
Computational Approaches for this compound Drug Design and Optimization
Computational approaches play an increasingly vital role in drug discovery and design, offering powerful tools for the design and optimization of this compound and its analogues. frontiersin.orgresearchgate.netmdpi.comresearchgate.netmdpi.com These methods can complement experimental studies by providing insights into molecular properties, interactions, and potential biological activities.
Techniques such as molecular modeling, molecular docking, and molecular dynamics simulations are used to predict the binding affinity and orientation of mivacurium and its potential analogues to target receptors like the nicotinic acetylcholine receptor. nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling can establish relationships between the chemical structure of mivacurium derivatives and their biological activity, guiding the design of compounds with improved potency or duration of action. oup.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.net Virtual screening of large chemical libraries can identify novel scaffolds with potential neuromuscular blocking activity. frontiersin.orgresearchgate.netmdpi.comresearchgate.netmdpi.com Furthermore, computational methods can be used to predict pharmacokinetic properties, such as metabolism by plasma cholinesterase, and potential toxicity, aiding in the selection and optimization of promising drug candidates in silico before extensive experimental work. frontiersin.orgresearchgate.netmdpi.commdpi.com
Q & A
Q. What experimental methodologies are commonly employed to assess the neuromuscular blocking efficacy of Mivacurium Chloride in preclinical studies?
Preclinical studies typically use animal models (e.g., rats or rabbits) with standardized nerve stimulation protocols to measure twitch response attenuation. Researchers employ calibrated force transducers connected to isolated nerve-muscle preparations (e.g., sciatic nerve-gastrocnemius muscle) under controlled physiological conditions (37°C, pH 7.4). Dosing regimens follow allometric scaling principles from human equivalent doses, with continuous hemodynamic monitoring. Statistical analysis should include mean recovery times and variability measures .
Q. How should researchers design controlled clinical trials to compare this compound's recovery profiles across different patient populations?
Trials should adopt a double-blind, randomized crossover design with stratified sampling based on renal/hepatic function. Key parameters include train-of-four (TOF) ratio recovery to 90% and spontaneous ventilation return time. Standardized anesthesia protocols (e.g., 1-1.5% isoflurane with 50% nitrous oxide) must be maintained across groups. Exclusion criteria should eliminate neuromuscular disorders, and power analysis ensures detection of ≥20% intergroup differences in recovery times .
Q. What statistical methods are appropriate for analyzing this compound's dose-response relationships in heterogeneous cohorts?
Use nonlinear regression models (e.g., sigmoidal Emax models) to estimate ED₉₅ values. Apply mixed-effects models to account for interpatient variability in pseudocholinesterase activity. Data visualization should include scatter plots with confidence intervals and Kaplan-Meier curves for recovery time analysis. Outliers must be assessed using Grubbs' test or studentized residuals .
Advanced Research Questions
Q. How can researchers optimize pharmacokinetic models to account for this compound's atypical metabolism in pseudocholinesterase-deficient populations?
Develop population pharmacokinetic models incorporating genetic polymorphism data (BCHE gene variants) and nonlinear mixed-effects modeling (NONMEM). Collect dense plasma concentration-time profiles using HPLC-MS/MS assays sensitive to parent drug and metabolites. Compare traditional one-compartment models with physiologically based pharmacokinetic (PBPK) approaches simulating hepatic/plasma esterase activity. Validate models using bootstrap and visual predictive checks .
Q. What advanced analytical techniques resolve contradictory reports about this compound's histamine release potential in human studies?
Employ mass spectrometry-based quantification of plasma histamine levels at 1-minute intervals post-injection, combined with flow cytometry analysis of basophil activation markers (CD63/CD203c). Parallel hemodynamic monitoring (blood pressure, heart rate) correlates biochemical findings with clinical manifestations. Meta-analyses should weight studies by methodological rigor in controlling confounders like injection speed .
Q. How can in vitro models simulate this compound's degradation kinetics under physiological conditions?
Use human plasma esterase solutions in bioreactors maintained at 37°C with continuous pH monitoring. Quantify degradation products via reverse-phase HPLC with UV detection (210 nm). Compare kinetic constants (Km, Vmax) across esterase isoforms using Lineweaver-Burk plots. Validate against clinical data from pseudocholinesterase-deficient patients .
Q. What systematic review strategies effectively identify knowledge gaps in this compound's organ-specific metabolism mechanisms?
Execute PRISMA-compliant searches across MEDLINE, Embase, and Cochrane Library using MeSH terms: "Mivacurium/metabolism" AND ("liver" OR "kidney"). Apply inclusion filters for studies with full kinetic data extraction. Use VOSviewer to map keyword co-occurrence networks, highlighting under-researched areas like enterohepatic recirculation .
Methodological Considerations
Q. What protocols ensure reproducibility when studying this compound's stability in buffered solutions?
Conduct accelerated degradation studies at 40°C/75% relative humidity with periodic HPLC-UV purity checks. Monitor cisatracurium isomer formation as a degradation marker. Stability-indicating methods must validate specificity for parent compound and degradation products. Report results using ICH Q1A(R2) guidelines for photostability .
Q. How should researchers address interspecies variability in preclinical assessments of this compound's cardiovascular effects?
Implement telemetry systems for continuous arterial pressure monitoring in conscious animal models. Compare dose-response curves across species using allometric scaling adjusted for esterase activity differences. Cross-validate findings with human microdosing studies using accelerator mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
